Potassium (4-amino-3-nitrophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-amino-3-nitrophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group (BF₃K) attached to an organic moiety. The specific compound features a 4-amino-3-nitrophenyl group, making it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-amino-3-nitrophenyl)trifluoroborate typically involves the reaction of 4-amino-3-nitrophenylboronic acid with potassium bifluoride (KHF₂). The reaction is carried out in an aqueous medium, often under mild conditions to ensure the stability of the trifluoroborate group. The general reaction scheme is as follows:
4−amino-3-nitrophenylboronic acid+KHF2→Potassium (4-amino-3-nitrophenyl)trifluoroborate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-amino-3-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common, utilizing palladium acetate (Pd(OAc)₂) and phosphine ligands.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Potassium (4-amino-3-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which potassium (4-amino-3-nitrophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed reactions. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which can participate in transmetalation with transition metals such as palladium. This process facilitates the formation of new carbon-carbon bonds, a key step in many synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-nitrophenyl)trifluoroborate
- Potassium (4-amino-phenyl)trifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Uniqueness
Potassium (4-amino-3-nitrophenyl)trifluoroborate is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds that may only have one functional group. The combination of these groups also enhances its reactivity and potential for use in more complex synthetic routes.
Properties
IUPAC Name |
potassium;(4-amino-3-nitrophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3N2O2.K/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14;/h1-3H,11H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAKOZXSVFVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)N)[N+](=O)[O-])(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.